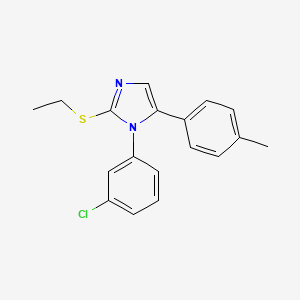

1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole” is a type of imidazole derivative. Imidazoles are a type of heterocyclic aromatic organic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms. They are a key component in many biologically important molecules .

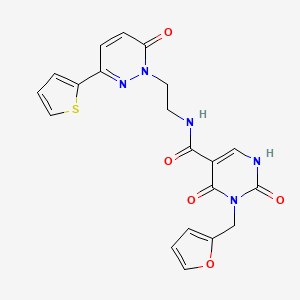

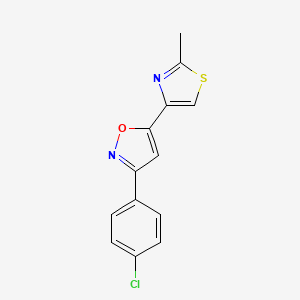

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring substituted with a 3-chlorophenyl group at the 1-position, an ethylthio group at the 2-position, and a p-tolyl group at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, phenyl groups, and ethylthio group would likely contribute to its polarity, solubility, and reactivity .科学的研究の応用

- 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has demonstrated potent antifungal properties. It inhibits the growth of fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. Researchers explore its potential as a therapeutic agent against fungal infections, including candidiasis and dermatophytosis .

- Studies have investigated the anticancer effects of this compound. It appears to inhibit cancer cell proliferation by disrupting cell cycle progression and inducing apoptosis. Researchers explore its use in combination with other chemotherapeutic agents to enhance treatment efficacy .

- The sulfur atom in the ethylthio group allows 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole to act as a metal ion chelator. It can bind to transition metal ions, affecting their bioavailability and potentially influencing cellular processes. Researchers study its metal-binding properties for applications in metal detoxification or targeted drug delivery .

- The compound exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Researchers investigate its potential as a natural antioxidant in food preservation or as a protective agent against oxidative damage in biological systems .

- 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole may modulate inflammatory responses. It inhibits pro-inflammatory cytokines and enzymes, suggesting its use in managing inflammatory conditions such as arthritis or inflammatory bowel diseases .

- The compound’s unique structure makes it an interesting candidate for pesticide development. Researchers explore its insecticidal or fungicidal properties, aiming to create environmentally friendly alternatives to conventional pesticides .

Antifungal Activity

Anticancer Potential

Metal Ion Chelation

Antioxidant Properties

Anti-inflammatory Effects

Pesticide Development

作用機序

将来の方向性

The future directions for this compound would likely depend on its intended use or biological activity. Given the wide range of activities exhibited by imidazole derivatives, there could be many potential applications for this compound in fields such as medicinal chemistry, drug discovery, and organic synthesis .

特性

IUPAC Name |

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-9-7-13(2)8-10-14)21(18)16-6-4-5-15(19)11-16/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMRJQHYJSJGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2656361.png)

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)